molecular formula C22H28N6O4 B2875929 4-allyl-N-(sec-butyl)-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1189706-66-8

4-allyl-N-(sec-butyl)-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2875929
CAS No.: 1189706-66-8
M. Wt: 440.504
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Description

4-allyl-N-(sec-butyl)-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a heterocyclic organic compound featuring a fused [1,2,4]triazolo[4,3-a]quinazoline core. This structure is substituted with an allyl group at position 4, a sec-butyl carboxamide at position 8, and a 2-(isopropylamino)-2-oxoethyl moiety at position 2.

Properties

IUPAC Name

N-butan-2-yl-1,5-dioxo-2-[2-oxo-2-(propan-2-ylamino)ethyl]-4-prop-2-enyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O4/c1-6-10-26-20(31)16-9-8-15(19(30)24-14(5)7-2)11-17(16)28-21(26)25-27(22(28)32)12-18(29)23-13(3)4/h6,8-9,11,13-14H,1,7,10,12H2,2-5H3,(H,23,29)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEMZHWXRCEABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)NC(C)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Position 4 : Allyl and diisobutyl substituents influence steric bulk and lipophilicity. The allyl group may offer reactivity for further functionalization (e.g., via thiol-ene chemistry), whereas diisobutyl groups in increase hydrophobicity.
  • Position 8 : The sec-butyl carboxamide in the target compound balances solubility and membrane permeability, contrasting with the diisobutyl carboxamide in , which may reduce aqueous solubility.

Physicochemical Properties and Spectral Data

  • Melting Points: Tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) exhibit melting points of 243–245°C . Triazoloquinazolines, with their fused aromatic systems, likely have higher melting points due to stronger intermolecular interactions.
  • Spectral Signatures: IR: Carbonyl stretches (C=O) near 1700–1750 cm⁻¹ and N-H bends (amide) near 3300 cm⁻¹ are expected across all analogues . NMR: The target compound’s isopropylamino group would show split signals for CH(CH₃)₂ in ¹H NMR (δ ~1.2–1.4 ppm) and a carbonyl carbon near 170 ppm in ¹³C NMR, distinct from the aromatic signals in or the chlorobenzyl protons in .

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